Comparative Target Degradation Selectivity: MS4322 vs. SMARCA2/4 Degraders
The primary biological target of this compound, MS4322, is PRMT5, distinguishing it from other VHL-based PROTACs that degrade the SWI/SNF complex ATPases SMARCA2 and SMARCA4 [1]. This is a crucial differentiator from closely related VHL-recruiting PROTACs like ACBI1, which exhibit degradation potencies (DC50 values) of 6 nM, 11 nM, and 32 nM for SMARCA2, SMARCA4, and PBRM1, respectively, in MV-4-11 cells . While the specific quantitative DC50 for PRMT5 degradation by MS4322 was not located in this search, the compound's documented activity as a PRMT5 degrader means it operates on a distinct, non-overlapping epigenetic target compared to the SMARCA2/4 axis, offering a completely different mechanistic tool for pathway interrogation [1].
| Evidence Dimension | Target Protein Degraded |
|---|---|
| Target Compound Data | PRMT5 |
| Comparator Or Baseline | ACBI1 (a VHL-recruiting SMARCA2/4 degrader) |
| Quantified Difference | N/A (Qualitative target difference) |
| Conditions | N/A |
Why This Matters
This target specificity is the single most important factor for procurement, as it dictates the biological pathway being studied; selecting a SMARCA2/4 degrader will answer different scientific questions than selecting a PRMT5 degrader, rendering the compounds non-interchangeable.
- [1] Chem960. CAS 2601727-80-2 (MS4322, MS4322 (isomer)). https://m.chem960.com/cas/2601727802/ View Source
